5-bromo-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S3310576
CAS No.
1449693-24-6
M.F
C6H4BrN3
M. Wt
198.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-pyrazolo[3,4-b]pyridine

CAS Number

1449693-24-6

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4BrN3

Molecular Weight

198.02

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1Br

Canonical SMILES

C1=C2C=NNC2=NC=C1Br

Potential in Medicinal Chemistry:

-Bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound, has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This similarity suggests potential for the development of novel therapeutic agents. Studies have explored its activity against various targets, including:

  • Kinases: Kinases are enzymes involved in numerous cellular processes. 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have exhibited inhibitory activity against specific kinases, such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), implicated in various diseases like cancer and autoimmune disorders [].
  • Aromatic Acyltransferase (AAT): AAT enzymes play a role in bacterial cell wall synthesis. 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as potential AAT inhibitors, offering a potential avenue for developing novel antibiotics [].

Exploration in Material Science:

The unique properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine have also attracted interest in material science. Studies have explored its potential applications in:

  • Organic Light-Emitting Diodes (OLEDs): OLEDs are a type of display technology. Researchers have investigated incorporating 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives into OLED materials to improve their performance and efficiency [].
  • Organic Photovoltaics (OPVs): OPVs are devices that convert sunlight into electricity. Similar to OLEDs, researchers have explored the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in OPV materials to enhance their light-harvesting and charge-transport properties.

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo and pyridine ring structures. Its molecular formula is C6H4BrN3C_6H_4BrN_3, with a molecular weight of approximately 198.02 g/mol. This compound features a bromine atom at the 5-position of the pyrazolo ring, which significantly influences its chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activities.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the synthesis of derivatives with different functional groups.
  • Coupling Reactions: It can participate in coupling reactions with various sulfonamides, producing polyfunctionalized compounds with potential pharmacological activities .
  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the ring allows for electrophilic substitutions, which can modify its reactivity profile.

This compound exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism .

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:

  • Ring Closure Reaction: Using 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide with hydroxylamine hydrochloride as a catalyst yields the desired compound with high efficiency (up to 85% yield) under mild conditions .
  • Bromination Reactions: Starting from 1H-pyrazolo[3,4-b]pyridine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Coupling Reactions: The compound can also be synthesized by coupling reactions involving pre-synthesized intermediates and sulfonamide derivatives .

5-Bromo-1H-pyrazolo[3,4-b]pyridine finds applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a scaffold for designing new therapeutic agents.
  • Material Science: Its unique structure allows it to be used in developing functional materials and dyes.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis and medicinal chemistry research.

Studies involving 5-bromo-1H-pyrazolo[3,4-b]pyridine focus on its interactions with various biological targets:

  • Protein-Ligand Interactions: Research indicates that this compound can bind to specific enzymes and receptors, influencing their activity.
  • Drug Metabolism Studies: Its role as a cytochrome P450 enzyme inhibitor suggests significant implications for drug interactions and metabolism pathways .

Several compounds share structural similarities with 5-bromo-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Bromo-2H-pyrazolo[3,4-b]pyridine0.94Different hydrogenation state
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine0.90Methyl group at the 3-position
4-Bromo-1H-pyrazolo[3,4-b]pyridine0.90Bromine at the 4-position
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine0.87Methyl substitution at the 1-position
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine0.94Amino group at the 3-position

These compounds exhibit unique properties based on their structural differences while retaining similar core functionalities that could influence their reactivity and biological activities.

XLogP3

1.5

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-pyrazolo[3,4-b]pyridine

Dates

Modify: 2023-08-19

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